Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

Catalog No.
S3327850
CAS No.
104966-05-4
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

CAS Number

104966-05-4

Product Name

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

IUPAC Name

ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-3-11-6-5-7(12)8(9(11)13)10(14)15-4-2/h8H,3-6H2,1-2H3

InChI Key

HUACORLVIIESFJ-UHFFFAOYSA-N

SMILES

CCN1CCC(=O)C(C1=O)C(=O)OCC

Canonical SMILES

CCN1CCC(=O)C(C1=O)C(=O)OCC

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of approximately 213.23 g/mol. This compound features a piperidine ring with two carbonyl groups at positions 2 and 4, as well as an ethyl ester functional group at position 3. Its structure allows for potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

Typical for compounds containing ester and carbonyl functionalities:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of various derivatives.

These reactions are significant for modifying the compound for specific applications or studying its reactivity .

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate can be synthesized through several methods:

  • Cyclization Reactions: Starting from appropriate acyclic precursors, cyclization can be achieved through heating or using catalysts.
  • Multi-step Synthesis: A combination of reactions involving alkylation and carbonylation can yield the desired compound. For instance:
    • An initial reaction of ethyl acetoacetate with an amine followed by cyclization can produce the piperidine core.
    • Subsequent esterification with ethyl iodide can complete the synthesis.

These methods emphasize the versatility of synthetic strategies available for producing this compound .

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Chemical Research: Used as a reagent in organic synthesis due to its reactive functional groups.
  • Agricultural Chemistry: Potential use in developing agrochemicals owing to its biological activity.

These applications highlight the compound's significance in both research and practical applications .

Interaction studies involving Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that modifications to its structure can enhance or diminish these interactions. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy .

Several compounds share structural similarities with Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylateC₉H₁₃NO₄Contains a methyl group instead of an ethyl group at position 1.
Ethyl 1-(4-fluorophenyl)ethyl-2,4-dioxopiperidine-3-carboxylateC₁₃H₁₅FNO₄Incorporates a fluorinated aromatic ring enhancing lipophilicity.
Ethyl 1-EthoxycarbonylpiperidineC₉H₁₅NO₄Lacks the dioxo functionality but retains similar piperidine structure.

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate is unique due to its specific arrangement of functional groups which may confer distinct biological activities compared to these similar compounds .

XLogP3

0.2

Dates

Last modified: 08-19-2023

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